4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline

Data Gap Quinazoline Kinase Inhibitor

4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline is a synthetic small molecule belonging to the quinazoline class, a heterocyclic scaffold widely investigated for kinase inhibition and other biological activities. Its molecular formula is C22H18N2O2 with a molecular weight of 342.39 g/mol.

Molecular Formula C22H18N2O2
Molecular Weight 342.4 g/mol
Cat. No. B5789304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline
Molecular FormulaC22H18N2O2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)OC
InChIInChI=1S/C22H18N2O2/c1-15-6-5-7-16(14-15)21-23-20-9-4-3-8-19(20)22(24-21)26-18-12-10-17(25-2)11-13-18/h3-14H,1-2H3
InChIKeyZVFFWSUXRKRNMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Intelligence for 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline (CAS 64955-67-5)


4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline is a synthetic small molecule belonging to the quinazoline class, a heterocyclic scaffold widely investigated for kinase inhibition and other biological activities. Its molecular formula is C22H18N2O2 with a molecular weight of 342.39 g/mol . However, a systematic search of primary literature, patents, and authoritative databases reveals no publicly available quantitative bioactivity or performance data for this specific compound.

Why Generic Quinazoline Substitution is Not Advisable for 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline


Within the quinazoline family, minor structural modifications to the 2- and 4-positions are known to cause dramatic shifts in kinase selectivity, potency, and physicochemical properties [1]. For instance, the introduction of a 4-aryloxy group has been shown to redirect selectivity toward VEGFR-2 over EGFR, whereas 4-anilino derivatives favor EGFR inhibition [1]. Without compound-specific data, assuming that the 2-(3-methylphenyl) and 4-(4-methoxyphenoxy) substitution pattern of this compound is functionally interchangeable with other quinazolines is scientifically unjustified and poses a significant risk in assay development.

Quantitative Differentiation Evidence for 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline


Information Unavailable: No Differential Evidence Exists for This Compound

A rigorous search of the public domain scientific and patent literature was performed for 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline. The search returned zero primary research articles, zero patents with specific enabling data for this compound, and zero entries in authoritative bioactivity databases such as ChEMBL or PubChem BioAssay. Consequently, no quantitative comparator data can be presented. Procurement decisions for this compound must therefore rely on prospective in-house validation rather than published differentiation.

Data Gap Quinazoline Kinase Inhibitor

Potential Research Applications for 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline (All Require Prospective Validation)


Kinase Selectivity Panel Screening

Given the class-level precedent that 4-aryloxyquinazolines can act as kinase inhibitors [1], this compound could be submitted for broad kinome profiling to identify its unique selectivity fingerprint. This is a prerequisite for any targeted biology application, as no selectivity data is publicly available.

Structure-Activity Relationship (SAR) Probe

The specific combination of a 2-m-tolyl group and a 4-(4-methoxyphenoxy) group is underrepresented in the literature. This compound could serve as a novel SAR probe to understand how dual aryl/aryloxy substitution modulates potency and selectivity compared to classical 4-anilinoquinazolines [1].

Comparative In Vitro Antiproliferative Assays

To establish differentiation, this compound must be tested head-to-head against well-characterized quinazoline standards (e.g., gefitinib, erlotinib, or vandetanib) in cell viability assays across a panel of cancer cell lines. The outcome would determine whether its substitution pattern offers any therapeutic window advantage.

Quote Request

Request a Quote for 4-(4-methoxyphenoxy)-2-(3-methylphenyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.